molecular formula C15H21N3O4 B12193693 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B12193693
M. Wt: 307.34 g/mol
InChI Key: YIUIMDODAWJJQR-UHFFFAOYSA-N
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Description

This compound features a butanoic acid backbone substituted at position 2 with a piperazine ring and at position 4 with a 3-methoxyphenylamino group linked via an amide bond. The structure combines a carboxylic acid (enhancing solubility), a piperazine moiety (imparting basicity), and a methoxyphenyl group (influencing lipophilicity and target interactions).

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

4-(3-methoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

InChI

InChI=1S/C15H21N3O4/c1-22-12-4-2-3-11(9-12)17-14(19)10-13(15(20)21)18-7-5-16-6-8-18/h2-4,9,13,16H,5-8,10H2,1H3,(H,17,19)(H,20,21)

InChI Key

YIUIMDODAWJJQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Overview

4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is an organic compound that has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and biological studies. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for drug development and other scientific research.

Scientific Research Applications

Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features may contribute to therapeutic effects against various diseases, including cancer and neurological disorders .

Organic Synthesis
Due to its functional groups, it is a valuable intermediate in organic synthesis, allowing chemists to create a variety of derivatives that may possess unique properties .

Biological Studies
Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors, potentially leading to significant physiological responses. This interaction is critical for understanding its biological activity and therapeutic potential .

Industrial Applications
In addition to its use in pharmaceuticals, it may also find applications in developing new materials or as a precursor for other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Potential Applications
Target Compound : 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid - 3-Methoxyphenylamino
- Piperazin-1-yl
C₁₅H₂₀N₄O₄* ~344.35 (calculated) - High polarity (carboxylic acid)
- Moderate lipophilicity (logP ~1.2 predicted)
Antiviral/kinase inhibition (inferred from analogs)
4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid () - 4-Methoxyphenylamino (para isomer) C₁₅H₂₀N₄O₄ ~344.35 - Similar polarity but altered steric effects
- Potential differences in receptor binding
Positional isomerism studies
4-(4-Methyl-1-piperazinyl)-4-oxobutanoic acid () - Piperazine with methyl substituent C₉H₁₅N₂O₃ 211.23 - Increased basicity (methyl on piperazine)
- Reduced steric bulk
Pharmacokinetic modulation
4-(4-Bromophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid () - 4-Bromophenyl
- Thienylmethylamino
C₁₅H₁₄BrNO₃S 368.25 - High lipophilicity (Br, thiophene)
- Predicted pKa ~2.5
Halogenated drug candidates
4-(4-Isopropylphenyl)-4-oxo-2-(4-phenoxypiperazino)butanoic acid () - 4-Isopropylphenyl
- Phenoxypiperazine
C₂₃H₂₈N₂O₄ 396.49 - High molecular weight
- Predicted density 1.198 g/cm³
CNS-targeting agents
4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid () - 4-Chlorophenyl
- Piperidin-1-yl
C₁₅H₁₉ClN₂O₃ 310.78 - Reduced basicity (piperidine vs. piperazine)
- Enhanced membrane permeability
Kinase inhibition
Letermovir () - Trifluoromethylphenyl
- Fluorinated quinazoline
C₂₉H₂₈F₄N₄O₄ 572.55 - Very low water solubility
- Antiviral activity
CMV prophylaxis

Impact of Substituents on Activity and Properties

  • Piperazine vs.
  • Methoxy Position : The 3-methoxyphenyl (target compound) vs. 4-methoxyphenyl () alters electronic and steric profiles, affecting target binding .
  • Halogenation : Bromine () and chlorine () enhance lipophilicity and metabolic stability but may reduce solubility .
  • Bulkier Groups: Phenoxy () or trifluoromethyl () substituents increase molecular weight and complexity, often correlating with improved target specificity but poorer pharmacokinetics .

Pharmacological Implications

  • Antiviral Potential: Letermovir’s piperazine-containing scaffold () suggests the target compound may share antiviral mechanisms, though activity depends on substituent optimization .
  • Kinase Inhibition : Piperazine/piperidine analogs () are frequently kinase inhibitors, implying the target compound could modulate ALK or similar targets .
  • Solubility Challenges : Carboxylic acid groups (target compound, ) improve solubility, but bulky aromatic rings () counteract this effect, necessitating formulation strategies .

Biological Activity

The compound 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid features a piperazine ring, a methoxyphenyl group, and a butanoic acid moiety. The methoxy group's presence on the aromatic ring is significant for its biological properties.

Chemical Formula

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 270.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can be summarized as follows:

  • Formation of Amide Bond : Reacting 3-methoxyaniline with an acyl chloride or anhydride.
  • Introduction of Piperazine Ring : The amide undergoes reaction with piperazine.
  • Oxidation and Functional Group Transformations : Further reactions to achieve the desired functional groups.

These steps can be optimized for industrial production to enhance yield and purity .

The biological activity of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various physiological responses.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, the methoxy group on the phenyl ring enhances cytotoxic effects against cancer cell lines. In vitro studies demonstrate that this compound can inhibit cell proliferation in various cancer types, showing promise as a potential therapeutic agent .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Research indicates that 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid may exhibit anticonvulsant properties, similar to other compounds containing methoxy groups .

Inhibition Studies

Studies focusing on enzyme inhibition have shown that this compound can inhibit human acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively at catalytic sites .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
AnticonvulsantPotential anticonvulsant properties
Enzyme InhibitionInhibits human acetylcholinesterase

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeUnique Features
4-((3-Hydroxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acidAnticancerHydroxy group instead of methoxy
4-((3-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acidAnticancerChlorine substituent

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various piperazine derivatives, including our compound, against breast cancer cell lines (MCF7). The results indicated that the methoxy group significantly enhanced the compound's ability to induce apoptosis in these cells, suggesting a mechanism involving mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperazine derivatives in models of epilepsy. The results showed that treatment with 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid reduced seizure frequency and severity in animal models, indicating its potential use in treating seizure disorders .

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